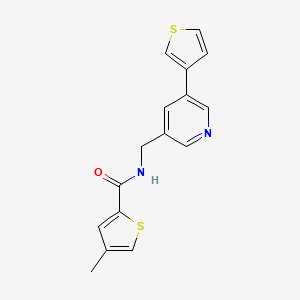
4-甲基-N-((5-(噻吩-3-基)吡啶-3-基)甲基)噻吩-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position . It is considered to be a structural alert with formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学研究应用
Dye-Sensitized Solar Cells (DSSCs)
4-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide: has been identified as a potential component in the design of donor-π-acceptor dyes for DSSCs . These solar cells are a promising alternative to traditional photovoltaic systems due to their lower cost and ease of production. The compound’s role in DSSCs is crucial as it can act as a π-spacer group, which is linked to various acceptor groups to enhance the photovoltaic performance. The molecular design incorporating this compound can lead to dyes with smaller energy gaps, lower hardness, and higher electrophilicity indices, all of which contribute to improved light harvesting efficiency and photovoltaic efficiency .
Organic Semiconductors
Thiophene derivatives, such as 4-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide , are pivotal in the advancement of organic semiconductors . These materials are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s structural properties allow for the fine-tuning of electronic characteristics, making it valuable for developing high-performance organic electronic devices .
Antimicrobial Agents
Research has shown that thiophene derivatives exhibit significant antimicrobial properties . Compounds like 4-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide can be synthesized to target a range of pathogenic bacteria and fungi, offering a pathway for the development of new antimicrobial agents. This is particularly important in the era of increasing antibiotic resistance .
Anti-Inflammatory Drugs
The structural motif present in 4-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is found in various anti-inflammatory drugs. Thiophene derivatives are known to possess anti-inflammatory properties, which can be harnessed to develop new therapeutic agents for treating conditions like arthritis and other inflammatory disorders .
Corrosion Inhibitors
In industrial chemistry, thiophene-based compounds serve as effective corrosion inhibitors . The incorporation of 4-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide into coatings and protective layers can significantly enhance the durability and lifespan of metal surfaces, especially in harsh environments.
Photodynamic Therapy
Thiophene derivatives are being explored for their use in photodynamic therapy (PDT), a treatment modality for cancer . The compound’s ability to generate reactive oxygen species upon light activation makes it a candidate for developing photosensitizers that can selectively target and destroy cancer cells.
作用机制
未来方向
Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
属性
IUPAC Name |
4-methyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-11-4-15(21-9-11)16(19)18-7-12-5-14(8-17-6-12)13-2-3-20-10-13/h2-6,8-10H,7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHSSESSAWSDRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2877310.png)
![2-(Benzylsulfanyl)-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2877311.png)
![2-(4-(ethylsulfonyl)phenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2877312.png)
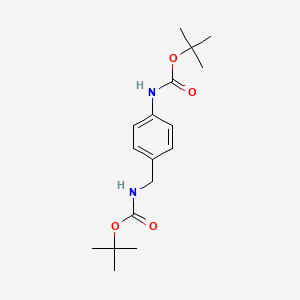
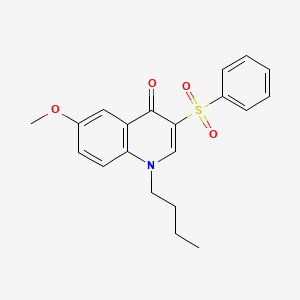
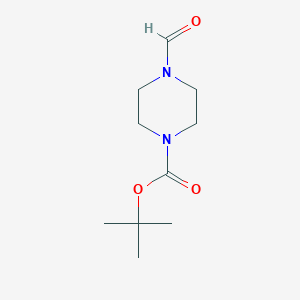
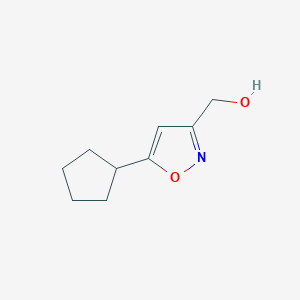
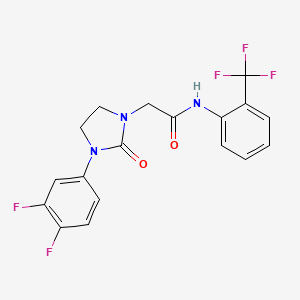
![2,2-Dimethyl-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2877322.png)
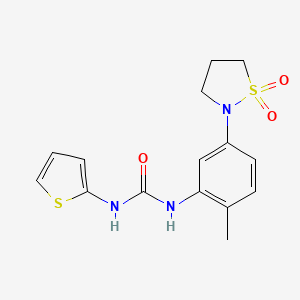

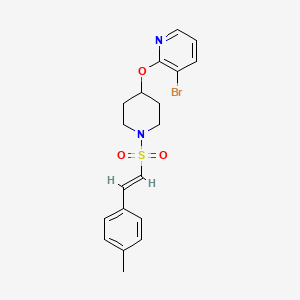
![N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![5-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2877332.png)